5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde
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Overview
Description
5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This compound is notable for its two furan rings connected by an ethenyl group, with an aldehyde functional group attached to one of the furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde can be achieved through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of furan with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 2-position of the furan ring.
Aldol Condensation: The compound can also be synthesized via aldol condensation of furan-2-carbaldehyde with furan-2-ylacetaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[2-(Furan-2-yl)ethenyl]furan-2-carboxylic acid.
Reduction: 5-[2-(Furan-2-yl)ethenyl]furan-2-methanol.
Substitution: 5-[2-(Furan-2-yl)ethenyl]-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde is unique due to its dual furan ring structure connected by an ethenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
59212-80-5 |
---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-[2-(furan-2-yl)ethenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-8-11-6-5-10(14-11)4-3-9-2-1-7-13-9/h1-8H |
InChI Key |
AIACPUWNEJBYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=C(O2)C=O |
Origin of Product |
United States |
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